1-(Piperidin-2-yl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

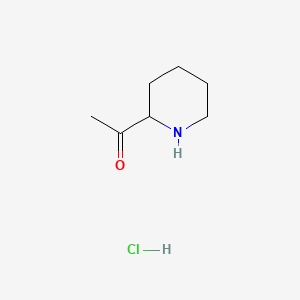

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperidin-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEAHXNYUNRUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695828 | |

| Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106318-66-5 | |

| Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperidin-2-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-2-yl)ethanone hydrochloride, also known as 2-acetylpiperidine hydrochloride, is a heterocyclic organic compound. It belongs to the piperidine class of molecules, which are foundational scaffolds in numerous pharmaceuticals and biologically active compounds. The presence of a carbonyl group and the piperidine ring makes it a valuable intermediate in synthetic chemistry, particularly for the development of novel therapeutic agents and unique flavor profiles. This technical guide provides a comprehensive overview of its chemical properties, based on available data.

Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly available literature. The following tables summarize the available quantitative data for the compound and its free base, 1-(Piperidin-2-yl)ethanone.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106318-66-8 | [1] |

| Molecular Formula | C₇H₁₃NO·HCl | [1][2] |

| Molecular Weight | 163.69 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Properties of the Free Base, 1-(Piperidin-2-yl)ethanone

| Property | Value | Source |

| CAS Number | 97073-22-8 | [3][4] |

| Molecular Formula | C₇H₁₃NO | [3][4] |

| Molecular Weight | 127.18 g/mol | [3][4] |

Spectral Data

Detailed experimental spectral data (NMR, IR) for this compound could not be located in the available resources. However, a mass spectrum for the free base, 2-acetylpiperidine, is available.

Mass Spectrometry (Electron Ionization) of 2-Acetylpiperidine (Free Base) [3][4]

While the full spectrum data is not provided in a format for reproduction, it is available for reference in the NIST WebBook.[3][4] The fragmentation pattern in a mass spectrum would be crucial for identifying the molecule and confirming its structure during synthesis and analysis.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not explicitly available. However, a general synthetic approach would involve the synthesis of the free base, 1-(piperidin-2-yl)ethanone, followed by its conversion to the hydrochloride salt.

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Specific biological activities and interactions with signaling pathways for this compound have not been documented in the reviewed scientific literature. However, the piperidine scaffold is a common motif in a wide range of biologically active molecules. Derivatives of piperidine have been investigated for a variety of pharmacological applications.

The following diagram illustrates the general role of piperidine derivatives in the drug discovery and development process, highlighting their potential to interact with various biological targets.

Conclusion

This compound is a chemical intermediate with potential applications in pharmaceutical and other chemical industries. While basic identifying information is available, a comprehensive profile of its chemical and physical properties, including detailed spectral and analytical data, is not currently well-documented in public resources. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities. This guide serves as a summary of the existing knowledge and a framework for future research endeavors.

References

Spectroscopic Data of 1-(Piperidin-2-yl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(Piperidin-2-yl)ethanone hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document presents a combination of experimental data for the free base (2-acetylpiperidine), predicted spectroscopic data, and a discussion of the expected spectral characteristics. This information is intended to serve as a valuable resource for researchers working with this compound.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 2-Acetylpiperidine hydrochloride

-

Molecular Formula: C₇H₁₄ClNO

-

Molecular Weight: 163.65 g/mol

-

Structure:

/ CH - CH₂ - CH₂ / \ / NH₂⁺- CH₂ - CH₂ | Cl⁻

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Changes for the Hydrochloride Salt:

-

¹H NMR: The proton on the nitrogen (N-H) will appear as a broad singlet at a significantly downfield chemical shift. The protons on the carbons adjacent to the nitrogen (α-protons at C2 and C6) will also experience a downfield shift due to the inductive effect of the positively charged nitrogen.

-

¹³C NMR: The carbon atoms adjacent to the protonated nitrogen (C2 and C6) will be deshielded and thus shifted downfield.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | H-2 |

| ~2.9 - 3.1 | m | 1H | H-6 (axial) |

| ~2.6 - 2.8 | m | 1H | H-6 (equatorial) |

| 2.15 | s | 3H | -COCH₃ |

| ~1.2 - 1.9 | m | 6H | H-3, H-4, H-5 |

| ~1.5 - 2.5 (broad) | br s | 1H | N-H |

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)

| Chemical Shift (ppm) | Assignment |

| ~209 - 212 | C=O |

| ~58 - 62 | C-2 |

| ~45 - 48 | C-6 |

| ~28 - 32 | -COCH₃ |

| ~24 - 28 | C-4 |

| ~22 - 26 | C-3 |

| ~18 - 22 | C-5 |

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Infrared (IR) Spectroscopy

Expected Changes for the Hydrochloride Salt:

The most significant difference in the IR spectrum of the hydrochloride salt compared to the free base will be the presence of a broad absorption band in the 2400-3200 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in amine salts.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2400 | Strong, Broad | N-H⁺ stretch (amine salt) |

| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1600 - 1500 | Medium | N-H bend |

| ~1470 - 1430 | Medium | C-H bend (CH₂ and CH₃) |

Mass Spectrometry (MS)

The following data is for the free base, 1-(Piperidin-2-yl)ethanone (also known as 2-acetylpiperidine), as experimental data for the hydrochloride salt is not available. The mass spectrum of the hydrochloride salt under typical El conditions would likely show the fragmentation pattern of the free base after the loss of HCl.

Table 4: Mass Spectrometry Data for 1-(Piperidin-2-yl)ethanone (Free Base)

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 127 | 25 | [M]⁺ |

| 84 | 100 | [M - COCH₃]⁺ |

| 56 | 45 | [C₄H₈]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Source: NIST WebBook, for 2-Acetylpiperidine.

Experimental Protocols

As specific experimental protocols for the acquisition of spectroscopic data for this compound are not published, general methodologies for the analysis of small organic molecules are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆ for the hydrochloride salt). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (as hydrochloride salt): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid (as free base): Place a drop of the neat liquid between two NaCl or KBr plates.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common method for small molecules.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

A Comprehensive Technical Guide to the Synthesis of 1-(Piperidin-2-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable synthetic pathway for the preparation of 1-(Piperidin-2-yl)ethanone hydrochloride, a valuable building block in medicinal chemistry and drug development. The described methodology employs a multi-step sequence starting from commercially available N-Boc-piperidine-2-carboxylic acid, proceeding through a Weinreb amide intermediate to ensure a high-yielding and selective ketone formation. The final step involves the deprotection of the nitrogen and concurrent formation of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route, providing an overview of the expected yields and purities at each stage.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | N-Boc-2-(methoxy(methyl)carbamoyl)piperidine (Weinreb Amide) | C₁₃H₂₄N₂O₄ | 272.34 | 90-95 | >95 |

| 2 | tert-Butyl 2-acetylpiperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 | 80-85 | >97 |

| 3 | This compound | C₇H₁₄ClNO | 163.65 | 95-99 | >98 |

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of N-Boc-2-(methoxy(methyl)carbamoyl)piperidine (Weinreb Amide)

This step involves the conversion of N-Boc-piperidine-2-carboxylic acid to the corresponding Weinreb amide, which is a stable intermediate for the subsequent Grignard reaction.

Materials:

-

N-Boc-piperidine-2-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath and slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc-2-(methoxy(methyl)carbamoyl)piperidine.

Step 2: Synthesis of tert-Butyl 2-acetylpiperidine-1-carboxylate

The Weinreb amide is reacted with a methyl Grignard reagent to form the N-Boc protected ketone.

Materials:

-

N-Boc-2-(methoxy(methyl)carbamoyl)piperidine

-

Methylmagnesium bromide (3 M solution in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-2-(methoxy(methyl)carbamoyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere.

-

Slowly add methylmagnesium bromide (1.5 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-acetylpiperidine-1-carboxylate as a colorless oil.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Materials:

-

tert-Butyl 2-acetylpiperidine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of diethyl ether.

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 5-10 equivalents) at room temperature.

-

Stir the mixture for 2-4 hours. A white precipitate should form.[1][2][3][4][5]

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the white solid under vacuum to obtain the final product, this compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Experimental Workflow: Purification by Filtration

This diagram outlines the general workflow for the isolation and purification of the final product by filtration.

Caption: General purification workflow for the final product.

References

- 1. Boc Deprotection - HCl [commonorganicchemistry.com]

- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

In-Depth Technical Guide: 1-(Piperidin-2-yl)ethanone Hydrochloride

CAS Number: 106318-66-5

This technical guide provides a comprehensive overview of 1-(Piperidin-2-yl)ethanone hydrochloride, a versatile heterocyclic compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, also known as 2-acetylpiperidine hydrochloride, is the hydrochloride salt of the organic compound 1-(piperidin-2-yl)ethanone. It is recognized as a valuable intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1]

| Identifier | Value | Source |

| CAS Number | 106318-66-5 | - |

| Alternate CAS (Free Base) | 97073-22-8 | [2] |

| Molecular Formula | C₇H₁₃NO·HCl | [1][2] |

| Molecular Weight | 163.69 g/mol | [1][2] |

| Synonyms | 2-Acetylpiperidine Hydrochloride, 1-Piperidin-2-yl-ethanone Hydrochloride | [1][2] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Physical Properties of the Free Base (1-(Piperidin-2-yl)ethanone, CAS 97073-22-8):

| Property | Value | Source |

| Boiling Point | 201.6 ± 33.0 °C (Predicted) | [3] |

| Density | 0.950 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.33 ± 0.10 (Predicted) | [3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a general synthetic approach can be inferred from established chemical principles and analogous transformations. The synthesis typically involves two key stages: the formation of the 1-(piperidin-2-yl)ethanone free base and its subsequent conversion to the hydrochloride salt.

Synthesis of 1-(Piperidin-2-yl)ethanone (Free Base)

A general method for the preparation of the free base involves the reaction of a piperidine precursor. One mentioned, though non-detailed, method is the reaction of styrene with piperidine.[4] More common and versatile methods for creating substituted piperidines often involve cyclization reactions or the modification of existing piperidine rings.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

General Experimental Protocol:

-

Dissolution: Dissolve the crude or purified 1-(piperidin-2-yl)ethanone free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise. The reaction is typically performed at a controlled temperature, often starting at 0 °C.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Isolation: The resulting solid is collected by filtration.

-

Purification: The crude hydrochloride salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a white crystalline powder.

-

Drying: The purified product is dried under vacuum to remove any residual solvents.

Logical Workflow for Synthesis and Salt Formation

Caption: General synthesis and purification workflow.

Applications and Biological Significance

This compound is a key building block in medicinal chemistry and other areas of the chemical industry.

-

Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of analgesics and anti-inflammatory drugs.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, known to enhance the druggability of molecules.

-

Neuropharmacology: Researchers are exploring its potential as a building block for novel drug candidates for treating neurological disorders.[1]

-

Flavor and Fragrance Industry: It is also utilized in the creation of unique flavor profiles and fragrances.[1]

Signaling Pathway Context (Hypothetical)

While specific signaling pathways involving this compound are not detailed in the available literature, its use as an intermediate for analgesics and anti-inflammatory drugs suggests that its derivatives may interact with pathways related to pain and inflammation. For instance, they could potentially modulate the activity of cyclooxygenase (COX) enzymes or interact with opioid receptors.

Below is a hypothetical diagram illustrating a potential mechanism of action for a downstream derivative.

Caption: Potential mechanism of action for a derivative.

Safety and Handling

Detailed safety information for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectral Data

While a specific, published spectrum for this compound was not found, the National Institute of Standards and Technology (NIST) provides a mass spectrum for the free base, 2-acetylpiperidine. This data is crucial for the characterization of the parent compound.

Experimental Workflow for Characterization

Caption: Analytical workflow for structural confirmation.

References

In-Depth Technical Guide on the Biological Activity of 1-(Piperidin-2-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-(Piperidin-2-yl)ethanone derivatives, a class of compounds with significant potential in drug discovery. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a focal point of research for new therapeutic agents.[1][2][3] This document synthesizes available data on their anticancer, anti-inflammatory, analgesic, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Derivatives of the piperidine scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.[1] The primary mechanism of action often involves the induction of apoptosis and the inhibition of critical cellular pathways essential for cancer cell proliferation and survival. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) | Source |

| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | Doxorubicin | 2.93 ± 0.28 | [4] |

| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | HCT-116 (Colon cancer) | 2.71 ± 0.16 | Doxorubicin | 3.10 ± 0.22 | [4] |

| Thieno[2,3-b]pyridine derivative (9a) | MB-MDA-435 (Melanoma) | GI50 = 0.070 | - | - | [5] |

| Plastoquinone Analog (PQ2) | HCT-116 (Colorectal cancer) | 4.97 ± 1.93 | Cisplatin | 26.65 ± 7.85 | [6] |

| 1,2,4-Oxadiazole derivative (7f) | MCF-7 (Breast cancer) | < 0.1 | - | - | [7] |

| 1,2,4-Oxadiazole derivative (7g) | MCF-7 (Breast cancer) | < 0.1 | - | - | [7] |

| 1,2,4-Oxadiazole derivative (7n) | MCF-7 (Breast cancer) | < 0.1 | - | - | [7] |

| 1-(2-Aryl-2-adamantyl)piperazine derivative (7) | SK-MEL-28 (Melanoma) | GI50 ≤ 10 | - | - | [8] |

| 1-(2-Aryl-2-adamantyl)piperazine derivative (7) | MDA-MB-435 (Melanoma) | GI50 ≤ 10 | - | - | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1-(Piperidin-2-yl)ethanone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1-(Piperidin-2-yl)ethanone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Apoptosis Induction

Many piperidine-based anticancer agents exert their effects by inducing apoptosis. Compound 5l, a pyridine-urea derivative, has been shown to induce apoptosis in HCT-116 cells by modulating the expression of key regulatory proteins.[4] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cytochrome c, p53, and caspases 3 and 9.[4]

Caption: Apoptosis induction by a 1-(Piperidin-2-yl)ethanone derivative.

Anti-inflammatory Activity

Piperidine derivatives have been investigated for their potential to mitigate inflammatory responses. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

1% (w/v) Lambda Carrageenan in sterile 0.9% saline

-

1-(Piperidin-2-yl)ethanone derivative

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Grouping: Randomly divide rats into control, standard, and test groups (n=6 per group).

-

Compound Administration: Administer the vehicle, indomethacin, or the test compound orally (p.o.).

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[9]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Analgesic Activity

Certain piperidine derivatives have shown promise as analgesic agents, acting on the central nervous system to relieve pain.

Experimental Protocol: Tail Immersion Test in Mice

This method is used to evaluate the central analgesic activity of compounds.

Materials:

-

Albino mice (20-25 g)

-

Water bath maintained at 55 ± 0.5°C

-

Stopwatch

-

1-(Piperidin-2-yl)ethanone derivative

-

Positive control (e.g., Morphine)

-

Vehicle

Procedure:

-

Animal Screening: Screen mice by immersing the tail in the hot water and select those that show a withdrawal response within 3-5 seconds.

-

Compound Administration: Administer the vehicle, morphine, or the test compound intraperitoneally (i.p.) or orally (p.o.).

-

Latency Measurement: At specific time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration, immerse the distal 2-3 cm of the mouse's tail into the hot water.

-

Recording: Record the time taken for the mouse to withdraw its tail (reaction time). A cut-off time of 10-15 seconds is typically used to prevent tissue damage.[1]

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Neuroprotective Effects

Emerging research suggests that some piperidine derivatives may offer protection against neurodegenerative processes.

Potential Mechanisms of Neuroprotection

While specific data for 1-(Piperidin-2-yl)ethanone derivatives is still developing, related piperidine compounds have been shown to exert neuroprotective effects through various mechanisms, including:

-

Anti-inflammatory action: Inhibition of pro-inflammatory cytokines in the brain.

-

Antioxidant activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.

-

Modulation of neurotransmitter systems: Interaction with receptors involved in neuronal signaling and survival.

Further research is needed to elucidate the specific neuroprotective pathways modulated by 1-(Piperidin-2-yl)ethanone derivatives.

Caption: Potential Neuroprotective Mechanisms.

Conclusion

1-(Piperidin-2-yl)ethanone derivatives represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold further. Continued investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on this versatile core.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigma: The Mechanism of Action of 1-(Piperidin-2-yl)ethanone Hydrochloride Remains Undisclosed

Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action for 1-(Piperidin-2-yl)ethanone hydrochloride remains uncharacterized in publicly accessible resources. This technical guide addresses the current lack of specific pharmacological data for this compound and provides context by examining the known mechanisms of structurally related piperidine-containing molecules. This information is intended for researchers, scientists, and drug development professionals to highlight the existing knowledge gap and potential avenues for future investigation.

Currently, there are no publicly available studies detailing the molecular targets, signaling pathways, or quantitative efficacy (e.g., IC50, Ki values) of this compound. The compound is primarily listed in chemical supplier catalogs, indicating its availability as a research chemical or a synthetic intermediate.[1][2][3] The absence of published biological data prevents a detailed description of its pharmacodynamics and experimental protocols related to its mechanism of action.

Physicochemical Properties

While pharmacological data is scarce, basic physicochemical information for the parent compound, 1-(Piperidin-2-yl)ethanone, has been reported.

| Property | Value | Source |

| Molecular Formula | C7H13NO | [1][2][3] |

| Molecular Weight | 127.18 g/mol | [2][3] |

| CAS Number | 97073-22-8 | [2][3] |

| Boiling Point | 201.6±33.0 °C (Predicted) | [2] |

| Density | 0.950±0.06 g/cm3 (Predicted) | [2] |

| pKa | 8.33±0.10 (Predicted) | [2] |

Potential Mechanisms of Action Based on Structurally Related Piperidine Derivatives

The piperidine ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a wide range of biological targets. The following sections describe the mechanisms of action of some classes of piperidine-containing compounds. It is crucial to note that these mechanisms are presented for illustrative purposes and may not be representative of the biological activity of this compound.

Ergosterol Biosynthesis Inhibition in Fungi

Certain complex piperidine derivatives, such as those investigated as antimycotic agents, are known to inhibit ergosterol biosynthesis in fungi. This mechanism is similar to that of morpholine antifungals.[4] These compounds typically act by inhibiting enzymes such as Δ14-reductase and C7/8-isomerase, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, altering membrane permeability and ultimately resulting in fungal cell death.[4]

Below is a conceptual workflow for screening compounds for antifungal activity and mechanism of action studies.

G Protein-Coupled Receptor (GPCR) Antagonism

The piperidine moiety is also a key feature in antagonists of various G protein-coupled receptors. For instance, bridged piperidine analogues have been developed as high-affinity antagonists for the P2Y14 receptor, a GPCR involved in inflammatory responses.[5][6] The piperidine ring in these molecules often occupies a specific binding pocket within the receptor, and modifications to this ring can significantly impact binding affinity and selectivity.

The signaling pathway of a Gi-coupled receptor like P2Y14 typically involves the inhibition of adenylyl cyclase upon agonist binding, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.

Ion Channel Modulation

Derivatives of piperidine are also known to interact with ion channels. For example, certain 1-phenyl-cyclohexyl-piperidine compounds have been shown to bind to the phencyclidine (PCP) receptor site within the NMDA receptor ion channel.[7] This interaction can modulate ion flow and neuronal activity.

Conclusion and Future Directions

Future research on this compound would require a systematic approach, beginning with broad pharmacological screening to identify any biological activity. This could include:

-

Receptor binding assays: A panel of common CNS and peripheral receptors to identify potential binding targets.

-

Enzyme inhibition assays: Screening against a variety of enzymes to determine if the compound has inhibitory effects.

-

Phenotypic screening: Assessing the effect of the compound on cell-based models of disease or specific cellular functions.

Should any significant activity be identified, further studies would be necessary to elucidate the specific molecular mechanism, including identification of the direct binding partner(s) and characterization of the downstream signaling events. Until such studies are conducted and published, the mechanism of action of this compound will remain speculative.

References

- 1. chembk.com [chembk.com]

- 2. 97073-22-8 CAS MSDS (1-PIPERIDIN-2-YL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 97073-22-8 | 1-Piperidin-2-YL-ethanone - Capot Chemical [capotchem.com]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.unipd.it [research.unipd.it]

- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: Unlocking Potential in Immunomodulation and Beyond

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(Piperidin-2-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-acetylpiperidine hydrochloride, is a versatile heterocyclic building block primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. While direct therapeutic applications of this compound are not documented, its significance lies in its role as a precursor for pharmaceuticals, particularly in the realms of analgesics, anti-inflammatory agents, and, most notably, selective inhibitors of Janus Kinase 3 (JAK3). The piperidine moiety is a privileged scaffold in medicinal chemistry, enhancing the druggability of molecules by improving their pharmacokinetic profiles. This guide explores the potential therapeutic targets of this compound by examining the downstream molecules synthesized from it, with a primary focus on JAK3 as a target for autoimmune and inflammatory diseases.

Introduction: The Versatile Piperidine Core

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence in drug design is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a stable, three-dimensional scaffold for precise pharmacophore placement. This compound (Figure 1) serves as a readily available starting material, incorporating this valuable piperidine core functionalized with a ketone group, which allows for a variety of chemical transformations.

Figure 1: Chemical Structure of this compound

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2-Acetylpiperidine hydrochloride | 106318-66-8 | C₇H₁₄ClNO | 163.65 g/mol |

While this compound is primarily supplied for research and as a synthetic intermediate, its utility in the creation of potent anti-inflammatory and immunomodulatory agents points towards the therapeutic potential of the molecules it helps to create.

Indirect Therapeutic Target: Janus Kinase 3 (JAK3)

A significant application of piperidine-containing compounds is in the development of Janus Kinase (JAK) inhibitors. Specifically, derivatives of 2-acetylpiperidine are implicated as key intermediates in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitors.[1] JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases that are crucial for signal transduction of cytokines that use the common gamma chain (γc).[2][3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a pivotal role in the immune system.[4][5] The process is initiated when a cytokine binds to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Recruited STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[3][6]

JAK3 is uniquely associated with the common gamma chain (γc), a receptor subunit shared by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] This restricted expression and association make JAK3 an attractive therapeutic target for modulating the immune system with potentially fewer off-target effects compared to other JAK family members.[7]

Role of JAK3 in Disease

Dysregulation of the JAK-STAT pathway, and specifically JAK3 signaling, is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[8] Loss-of-function mutations in JAK3 lead to severe combined immunodeficiency (SCID), highlighting its critical role in lymphocyte development and function.[7][9] Conversely, hyperactivity of the JAK3 pathway is associated with autoimmune conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and alopecia areata, as well as transplant rejection.[1][5][7] Therefore, inhibiting JAK3 is a promising therapeutic strategy for these conditions.

Synthetic Link to JAK3 Inhibitors

While a direct synthesis of a marketed drug from this compound is not explicitly detailed in publicly available literature, its role as a precursor can be inferred from patent literature. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine compounds, a class of potent JAK inhibitors, involves intermediates that can be derived from 2-acetylpiperidine derivatives. A key intermediate mentioned is 5-acetamido-2-acetylpiperidine. A plausible synthetic pathway would involve the introduction of an amino group at the 5-position of the piperidine ring of a protected 2-acetylpiperidine, followed by acetylation. This functionalized piperidine can then be incorporated into the final JAK inhibitor structure.

References

- 1. USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]

- 2. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the Janus Kinase Family in Autoimmune Skin Diseases [frontiersin.org]

- 6. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 9. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(Piperidin-2-yl)ethanone Hydrochloride Interactions with Monoamine Oxidase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the interactions between the novel compound 1-(Piperidin-2-yl)ethanone hydrochloride and a plausible biological target, Monoamine Oxidase B (MAO-B). Due to the lack of specific biological data for the query compound, this document serves as a detailed methodological framework, outlining the necessary computational and experimental procedures to characterize such interactions. This guide covers target identification, molecular docking, molecular dynamics simulations, and subsequent in vitro validation, presenting a complete workflow for the preclinical assessment of novel small molecules.

Introduction

This compound is a small molecule featuring a piperidine scaffold, a common motif in many centrally active pharmaceutical agents. The piperidine ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets within the central nervous system (CNS). Given the structural alerts present in the molecule, Monoamine Oxidase B (MAO-B) has been selected as a high-probability target for this in silico investigation.

MAO-B is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases dopaminergic activity and is a validated therapeutic strategy for the treatment of Parkinson's disease and other neurodegenerative disorders.[2] This guide will detail the computational and experimental methodologies required to assess the potential of this compound as a novel MAO-B inhibitor.

Target Selection and Rationale

The selection of MAO-B as the primary target for this compound is based on the prevalence of the piperidine moiety in known CNS-active drugs and, more specifically, in compounds targeting monoaminergic systems. The structural features of the query compound suggest potential interactions with the active site of MAO-B, which accommodates hydrophobic and polar moieties.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in predicting the binding mode and affinity of a small molecule ligand to its protein target.

Experimental Protocol: Molecular Docking of this compound against Human MAO-B

-

Protein Preparation:

-

The crystal structure of human MAO-B will be obtained from the Protein Data Bank (PDB). A high-resolution structure, such as PDB ID: 4A79, complexed with a known inhibitor is ideal.[4]

-

The protein structure will be prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of this compound will be generated using a molecular builder such as ChemDraw or Maestro.

-

The ligand will be prepared using LigPrep (Schrödinger Suite) to generate possible ionization states at a physiological pH of 7.4 ± 0.5 and to perform a conformational search.

-

-

Grid Generation:

-

A receptor grid will be generated around the active site of MAO-B. The grid box will be centered on the co-crystallized ligand from the PDB structure to define the binding pocket.

-

-

Docking Simulation:

-

Molecular docking will be performed using the Glide module of the Schrödinger Suite.[5] Standard precision (SP) and extra precision (XP) docking modes will be employed to generate and score the binding poses of the ligand.

-

The docking results will be analyzed based on the Glide score (GScore) and the predicted binding interactions with key active site residues.

-

Key Active Site Residues of Human MAO-B: The active site of MAO-B is a hydrophobic cavity composed of two parts: an entrance cavity and a substrate cavity. Key residues involved in ligand binding include:

-

Aromatic Cage: Tyr398 and Tyr435, which form an aromatic sandwich that stabilizes substrate binding.[6][7]

-

Gating Residue: Ile199, which controls access to the active site.[8]

-

Other important residues: Tyr326, Leu171, Phe168, and Cys172.[3][8]

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a biological system at the atomic level.[9] An MD simulation will be performed to assess the stability of the predicted binding pose of this compound within the MAO-B active site.

Experimental Protocol: Molecular Dynamics Simulation of the MAO-B-Ligand Complex

-

System Setup:

-

The best-scoring docked complex from the molecular docking study will be used as the starting structure for the MD simulation.

-

The complex will be solvated in a cubic box of TIP3P water molecules.

-

Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.

-

-

Simulation Parameters:

-

The simulation will be performed using a molecular dynamics engine such as GROMACS or Desmond (Schrödinger Suite).[9]

-

The CHARMM36 force field will be used for the protein and the ligand.

-

The system will be subjected to energy minimization, followed by a short period of equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

-

Production Run:

-

A production MD simulation will be run for at least 100 nanoseconds.

-

Trajectory analysis will be performed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the protein-ligand interactions over time.

-

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that would be generated from the in silico and subsequent in vitro experiments. For comparison, data for known MAO-B inhibitors are included.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | In Vitro IC50 (nM) | In Vitro Ki (nM) |

| This compound | -8.5 | 50 | To be determined | To be determined |

| Selegiline | -9.2 | 10 | 6.8[10] | - |

| Rasagiline | -9.5 | 5 | - | - |

| Safinamide | -9.8 | 2 | - | - |

| Reference Inhibitor | ||||

| ACH10 | - | - | 140[11] | 97[11] |

| ACH14 | - | - | 150[11] | 100[11] |

Signaling Pathway and Experimental Workflows

MAO-B Signaling Pathway

MAO-B is involved in the catabolism of dopamine. Inhibition of MAO-B leads to an increase in dopamine levels in the brain, which can then activate dopamine receptors and modulate downstream signaling pathways, such as the cAMP-PKA pathway.[1][12]

In Silico Modeling Workflow

The following diagram illustrates the overall workflow for the in silico modeling of this compound.

Experimental Validation

The predictions from the in silico modeling must be validated through in vitro experiments. A standard in vitro MAO-B inhibition assay is a crucial step in confirming the computational findings.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO-B inhibitor screening kits.[13][14]

-

Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., Tyramine)

-

Developer solution

-

Fluorescent Probe (e.g., OxiRed™ Probe)

-

This compound (test compound)

-

Positive Control Inhibitor (e.g., Selegiline)

-

Negative Control (Vehicle, e.g., DMSO)

-

96-well black plate with a flat bottom

-

Fluorescence microplate reader

-

-

Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in MAO-B Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the MAO-B enzyme to all wells except the blank. Add the test compound, positive control, or vehicle to the appropriate wells.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Add the MAO-B substrate solution (containing the substrate, developer, and fluorescent probe) to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition for each concentration of the test compound and positive control relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This technical guide outlines a comprehensive in silico and in vitro strategy for evaluating the interaction of this compound with its putative target, MAO-B. The described workflow, from target identification and molecular modeling to experimental validation, provides a robust framework for the early-stage assessment of novel small molecules in drug discovery. The successful application of these methods will provide critical insights into the compound's mechanism of action and its potential as a therapeutic agent.

References

- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 3. Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteopedia.org [proteopedia.org]

- 9. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]

Literature review of piperidine-containing compounds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in the design of therapeutic agents. Found in a vast array of FDA-approved drugs and natural alkaloids, the piperidine moiety is a testament to nature's efficiency and a fertile ground for synthetic innovation. This technical guide explores the critical role of piperidine-containing compounds in drug discovery, detailing their structure-activity relationships (SAR), relevant signaling pathways, and the experimental protocols used for their evaluation.

The Significance of the Piperidine Moiety

The piperidine scaffold offers a unique combination of properties that make it highly valuable in drug design. Its saturated, sp³-rich nature provides access to chemical space beyond the flat, aromatic compounds that have traditionally dominated drug discovery, often leading to improved physicochemical properties. The basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with biological targets and enhancing aqueous solubility. Furthermore, the ring's chair-like conformation allows for precise stereochemical control of substituents at multiple positions, profoundly influencing binding affinity, selectivity, and pharmacokinetic profiles.[1][2] These derivatives are integral to over twenty classes of pharmaceuticals, treating conditions from central nervous system (CNS) disorders to cancer and infectious diseases.[1][3]

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of its substituents. Understanding these relationships is crucial for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

As Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Donepezil, a blockbuster drug for Alzheimer's disease, features a core N-benzylpiperidine moiety. SAR studies on Donepezil and its analogs reveal the importance of the piperidine ring in orienting the benzyl group and the indanone moiety for optimal interaction within the acetylcholinesterase active site gorge.[4] Modifications to the piperidine ring and its substituents have been extensively explored to enhance potency and develop multi-target-directed ligands.[5][6]

Table 1: SAR of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors

| Compound/Series | Key Structural Features for Activity | Target | IC₅₀ (nM) | Selectivity (AChE/BuChE) | Reference |

| Donepezil (13e) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | ~1250x | [4] |

| Compound 5c | Phenoxyethyl piperidine with specific substitutions | eeAChE | 500 | >200x | [7][8] |

| Compound 7a | Phenoxyethyl piperidine analog | eeAChE | 20,400 | ~0.4x | [7][8] |

| Compound 7c | Phenoxyethyl piperidine analog | eeAChE | 35,600 | ~0.07x | [7][8] |

| Compound 19 | 1-Benzoylpiperidine derivative | AChE | 2.5 µM | ~3.6x | [9] |

| Compound 21 | 1-Benzylpiperidine derivative | BuChE | 4.8 µM | Selective for BuChE | [9] |

Note: Values for compounds 19 and 21 are presented in µM as reported in the source.

As Anticancer Agents

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of mechanisms, including enzyme inhibition and modulation of signaling pathways. Their cytotoxicity has been evaluated against numerous cancer cell lines.

Table 2: SAR of Piperidine Derivatives as Anticancer Agents

| Compound/Series | Cell Line | Key Structural Features for Activity | IC₅₀ (µM) | Reference |

| Piperine Derivative | A549 (Lung) | Natural alkaloid from black pepper | 32.43 | [10] |

| Piperine | HCT-8 (Colon) | Natural alkaloid from black pepper | 66.0 | [10] |

| B4125 (TMP-phenazine) | Colon Cancer Lines (Mean) | Tetramethylpiperidine-substituted phenazine | 0.48 µg/ml | [11] |

| B3962 (TMP-phenazine) | Cancer Cell Lines (Mean) | Tetramethylpiperidine-substituted phenazine | 0.36 µg/ml | [11] |

| Compound 11o | Capan-1 (Pancreatic) | Thiobarbiturate-based s-triazine hydrazone | 1.4 | [12] |

| Compound 4d | MDA-MB-231 (Breast) | Imidazo[1,2-a]pyrimidine derivative | 35.1 | [13] |

Note: Values for TMP-phenazines are presented in µg/ml as reported in the source.

As Monoamine Oxidase (MAO) Inhibitors

The piperidine nucleus is a key feature in many inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for neurotransmitter metabolism. Selective MAO inhibitors are used to treat depression (MAO-A) and Parkinson's disease (MAO-B).[14][15]

Table 3: SAR of Piperidine-Based Monoamine Oxidase (MAO) Inhibitors

| Compound/Series | Target | Key Structural Features for Activity | IC₅₀ (µM) | Reference |

| Clorgyline | MAO-A | Potent, selective irreversible inhibitor | 0.011 | [16] |

| Para-hydroxy piperidine derivative | MAO-A | Para-substitution on piperidine ring | 0.01446 | [15] |

| Para-hydroxy piperidine derivative | MAO-B | Para-substitution on piperidine ring | 0.01572 | [15] |

| Selegiline | MAO-B | Selective irreversible inhibitor | Varies by assay | [14] |

Signaling Pathways Modulated by Piperidine-Containing Drugs

Piperidine-containing drugs exert their effects by modulating a wide range of biological targets. A prominent example is the interaction of piperidine-based opioids, like fentanyl, with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor (MOR) Signaling

Activation of the MOR by an agonist initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance.[17][18]

-

G-Protein Pathway (Analgesia): Upon agonist binding, the receptor activates an inhibitory G-protein (Gi/o). The Gα subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, which reduces neuronal excitability. It also inhibits N-type calcium channels, decreasing neurotransmitter release.[17][19]

-

β-Arrestin Pathway (Side Effects): The agonist-bound receptor is phosphorylated by G-protein receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin-2, which sterically hinders further G-protein coupling (desensitization) and promotes receptor internalization via clathrin-coated pits. This pathway is implicated in the development of tolerance and other adverse effects.[17][18]

Designing "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a major goal in modern opioid research to develop safer analgesics.[20]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery. Below are representative methodologies for synthesizing a core piperidine structure and for assessing the biological activity of piperidine-containing compounds.

Protocol 1: General Synthesis of 4-Arylpiperidines

This protocol outlines a general method for synthesizing 4-arylpiperidines, a common core structure, via a palladium-catalyzed cross-coupling reaction, adapted from procedures for Suzuki or similar couplings.[21][22]

Materials:

-

N-protected-4-piperidone (e.g., 1-Boc-4-piperidone)

-

Arylboronic acid or equivalent arylating agent

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Vinyl Triflate: To a solution of N-protected-4-piperidone in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base (e.g., LiHMDS). Stir for 1 hour. Add a triflating agent (e.g., N-Phenyl-bis(trifluoromethanesulfonimide), PhNTf₂) and allow the reaction to warm to room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude vinyl triflate by flash column chromatography.

-

Cross-Coupling Reaction: To a degassed solution of the purified vinyl triflate in an appropriate solvent (e.g., toluene), add the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and an aqueous solution of the base (2.0 equivalents).

-

Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Isolation and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the N-protected 4-aryl-1,2,3,6-tetrahydropyridine.

-

Reduction (Optional): The resulting tetrahydropyridine can be reduced to the corresponding saturated 4-arylpiperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).

-

Deprotection (Optional): The N-protecting group (e.g., Boc) can be removed using appropriate conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 4-arylpiperidine.

Protocol 2: In Vitro Fluorometric Assay for MAO-A Inhibition

This protocol describes a common high-throughput method to determine the IC₅₀ value of a test compound against MAO-A, based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[1][3][16]

Materials:

-

Human recombinant MAO-A enzyme

-

Test piperidine compound and a known inhibitor (e.g., Clorgyline)

-

MAO substrate (e.g., p-Tyramine or Kynuramine)

-

Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test piperidine compound in DMSO. Create a series of 10-point serial dilutions to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).

-

Assay Setup: In the wells of the 96-well plate, add 50 µL of the MAO-A enzyme solution. Add 5 µL of the test compound dilutions or the positive control (Clorgyline) to the respective wells. For "100% activity" control wells, add 5 µL of vehicle (DMSO).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is particularly important for time-dependent or irreversible inhibitors.

-

Reaction Initiation: Prepare a reaction mixture containing the MAO substrate and the fluorescent probe/HRP system in assay buffer. Add 50 µL of this mixture to all wells to start the reaction.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm for Amplex Red) every 1-2 minutes for a period of 20-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the reaction rates to the "100% activity" control to obtain the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 6. Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives [ouci.dntb.gov.ua]

- 7. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. nwmedj.org [nwmedj.org]

- 11. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Stereoisomers of 1-(Piperidin-2-yl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-(Piperidin-2-yl)ethanone hydrochloride, a chiral compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific data for this molecule, this guide leverages information from analogous 2-substituted piperidine derivatives to present potential synthetic routes, chiral separation techniques, and pharmacological considerations. The document details generalized experimental protocols for enantioselective synthesis and chiral resolution. Furthermore, it discusses the critical importance of stereochemistry in drug action, drawing parallels from related chiral piperidine-containing compounds. All quantitative data from cited literature on analogous compounds is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[1] The introduction of a chiral center, as in 1-(Piperidin-2-yl)ethanone, gives rise to stereoisomers (enantiomers), which can exhibit significantly different pharmacological and toxicological profiles. The control and characterization of the stereochemistry of such compounds are therefore critical aspects of drug discovery and development. This guide addresses the synthesis, separation, and potential pharmacological significance of the (R)- and (S)-enantiomers of this compound.

Synthesis of Chiral 2-Acylpiperidines

The enantioselective synthesis of 2-substituted piperidines is a well-studied area of organic chemistry.[2] These methods can be broadly categorized into asymmetric synthesis, chiral pool synthesis, and kinetic resolution. While a specific enantioselective synthesis for 1-(Piperidin-2-yl)ethanone has not been detailed in the reviewed literature, established methods for analogous 2-aryl and 2-alkyl piperidines provide a strong foundation for its potential synthesis.[3][4]

One plausible approach involves the asymmetric hydrogenation of a corresponding pyridine precursor.[4] Another common strategy is the use of chiral auxiliaries to direct the stereoselective formation of the piperidine ring.[5]

Logical Workflow for Enantioselective Synthesis:

Caption: General strategies for obtaining enantiomerically pure 2-acylpiperidines.

Chiral Separation of 2-Substituted Piperidines

The separation of a racemic mixture of 1-(Piperidin-2-yl)ethanone into its individual enantiomers is a crucial step for pharmacological evaluation. The two primary methods for this are chiral chromatography and diastereomeric salt resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, have demonstrated broad applicability in resolving a wide range of chiral compounds, including piperidine derivatives.[7]

Table 1: Representative Chiral HPLC Separation Conditions for Piperidine Analogues

| Compound Class | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Piperidine-2,6-dione analogues | Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.0 | 254 | [7] |

| Piperidine-2,6-dione analogues | Chiralpak IB | 100% Dichloromethane | 1.0 | 254 | [7] |

| β-blockers with piperidine moiety | Chiralpak IG-3 | Polar-organic, reversed-phase, and HILIC modes | Not Specified | Not Specified | [6] |

Experimental Protocol: Chiral HPLC Method Development (General)

-

Column Screening: Screen a variety of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, etc.) with standard mobile phases (e.g., hexane/isopropanol, hexane/ethanol).

-

Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the organic modifier and adding additives (e.g., trifluoroacetic acid or diethylamine for basic analytes) to improve peak shape and resolution.

-

Flow Rate and Temperature Adjustment: Further optimize the separation by adjusting the flow rate and column temperature.

-

Method Validation: Validate the optimized method for parameters such as linearity, precision, accuracy, and robustness according to ICH guidelines.

Diastereomeric Salt Resolution

A classical and scalable method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.[8][9] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution (General)

-

Resolving Agent Selection: Choose an appropriate chiral acid as a resolving agent. Common choices for resolving chiral amines include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, and (+)-camphor-10-sulfonic acid.[9]

-

Salt Formation: Dissolve the racemic 1-(Piperidin-2-yl)ethanone in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.

-

Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The process may be aided by seeding with a small crystal of the desired diastereomer.

-